molecular formula C58H90N16O13S2 B10822501 ELA-11 (human)

ELA-11 (human)

Cat. No.: B10822501
M. Wt: 1283.6 g/mol
InChI Key: XXKPNJFJXZBRMX-UHFFFAOYSA-N
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Description

ELA-11 (human) is a peptide that acts as a full agonist of the human apelin receptor. It is a bioactive fragment of ELA-32 and has significant agonistic activity. ELA-11 (human) is known for its ability to inhibit forskolin-induced cyclic adenosine monophosphate (cAMP) production and stimulate β-arrestin recruitment .

Preparation Methods

Synthetic Routes and Reaction Conditions

ELA-11 (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for ELA-11 (human) is Cys-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro .

Industrial Production Methods

Industrial production of ELA-11 (human) typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, solid product .

Chemical Reactions Analysis

Types of Reactions

ELA-11 (human) undergoes various chemical reactions, including:

    Oxidation: The cysteine residue in ELA-11 (human) can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups.

    Substitution: Amino acid residues in ELA-11 (human) can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of ELA-11 (human), as well as various substituted analogs .

Mechanism of Action

ELA-11 (human) exerts its effects by binding to the apelin receptor (APJ). This binding activates several signaling pathways, including the ERK/MAPK and PI3K/AKT pathways. These pathways are involved in regulating apoptosis, oxidative stress, and inflammation. ELA-11 (human) also promotes β-arrestin recruitment, which plays a role in receptor desensitization and internalization .

Comparison with Similar Compounds

ELA-11 (human) is compared with other similar compounds, such as ELA-32 and apelin-13. While all these peptides activate the apelin receptor, ELA-11 (human) is unique due to its specific sequence and high affinity for the receptor. ELA-32 is a longer peptide, and apelin-13 is another endogenous ligand for the apelin receptor .

List of Similar Compounds

  • ELA-32
  • Apelin-13

Conclusion

ELA-11 (human) is a significant peptide with various scientific research applications, particularly in cardiovascular and cancer research. Its ability to activate the apelin receptor and modulate critical signaling pathways makes it a valuable tool for studying physiological and pathological processes.

Properties

Molecular Formula

C58H90N16O13S2

Molecular Weight

1283.6 g/mol

IUPAC Name

1-[2-[[1-[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C58H90N16O13S2/c1-32(2)25-39(68-52(81)43-16-10-21-72(43)54(83)38(19-24-89-5)66-47(76)36(59)30-88)49(78)67-40(27-35-28-62-31-64-35)50(79)70-42(29-75)51(80)65-37(15-9-20-63-58(60)61)48(77)71-46(33(3)4)56(85)73-22-11-17-44(73)53(82)69-41(26-34-13-7-6-8-14-34)55(84)74-23-12-18-45(74)57(86)87/h6-8,13-14,28,31-33,36-46,75,88H,9-12,15-27,29-30,59H2,1-5H3,(H,62,64)(H,65,80)(H,66,76)(H,67,78)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,86,87)(H4,60,61,63)

InChI Key

XXKPNJFJXZBRMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)N

Origin of Product

United States

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